2-[4-(benzyloxy)phenyl]quinoxaline
Beschreibung
2-[4-(Benzyloxy)phenyl]quinoxaline is a quinoxaline derivative characterized by a benzyloxy-substituted phenyl ring at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and receptor-targeting properties . The benzyloxy group in this compound introduces steric bulk and electron-donating effects, which may influence its physicochemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C21H16N2O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C21H16N2O/c1-2-6-16(7-3-1)15-24-18-12-10-17(11-13-18)21-14-22-19-8-4-5-9-20(19)23-21/h1-14H,15H2 |
InChI-Schlüssel |
WMIXYMWVQLPXKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-[4-(benzyloxy)phenyl]quinoxaline, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For 2-[4-(benzyloxy)phenyl]quinoxaline, the synthesis would typically involve the reaction of benzyl alcohol with 4-(2-quinoxalinyl)phenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of ethers often employs similar methods but on a larger scale. The Williamson Ether Synthesis remains a popular choice due to its versatility and efficiency. In an industrial setting, the reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(benzyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of quinoxaline derivatives and benzaldehyde.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives and benzaldehyde.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzyloxy)phenyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)phenyl]quinoxaline is primarily related to its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl ether linkage may also play a role in modulating the compound’s bioavailability and stability .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electronic Effects: Benzyloxy is electron-donating via the oxygen atom, contrasting with electron-withdrawing groups (e.g., -F, -Br, -SO₂), which alter the quinoxaline core’s electron density and reactivity .
Physicochemical Properties
Comparative data for melting points, solubility, and crystallography:
Inferences for 2-[4-(Benzyloxy)phenyl]quinoxaline:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
